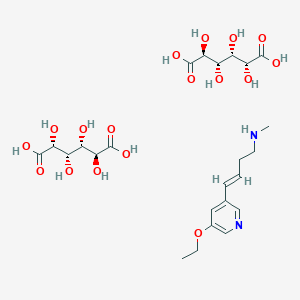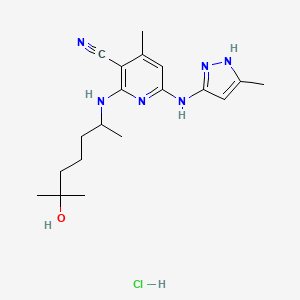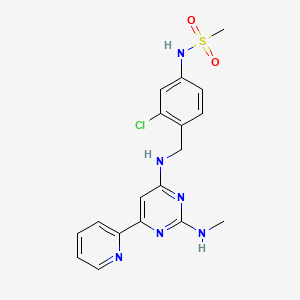
5-Pyridin-4-yl-1H-indazole
Vue d'ensemble
Description
“5-(Pyridin-4-yl)-1H-indazole” is a chemical compound that contains a pyridine and an indazole group . The pyridine group is a six-membered ring with five carbon atoms and one nitrogen atom, while the indazole group is a fused bicyclic compound, consisting of benzene and pyrazole rings .
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyridin-4-yl)-1H-indazole” often involves reactions with various reagents . For instance, the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol yields a single product .Molecular Structure Analysis
The molecular structure of “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can be determined using techniques such as X-ray crystallography . For example, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms .Chemical Reactions Analysis
The chemical reactions involving “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can lead to the formation of various coordination polymers . For instance, the self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-4-yl)-1H-indazole” can be predicted using various computational methods . For example, a related compound, 5-(pyridin-4-yl)isophthalaldehyde, has a predicted boiling point of 410.2±45.0 °C and a density of 1.233±0.06 g/cm3 .Applications De Recherche Scientifique
Agents anti-inflammatoires
Les dérivés de l'indazole ont été trouvés pour posséder une activité anti-inflammatoire significative {svg_1}. Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a montré une forte activité anti-inflammatoire avec un potentiel ulcérogène minimal {svg_2}.
Agents antimicrobiens
Les composés à base d'indazole ont démontré des propriétés antimicrobiennes {svg_3}. Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.
Agents anti-VIH
Les dérivés de l'indazole ont également été trouvés pour présenter des activités anti-VIH {svg_4}. Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour le traitement du VIH.
Agents anticancéreux
Les dérivés de l'indazole ont montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Par exemple, le 3-amino-N-(4-benzylphényl)-5-chloro-1H-indazole-1-carboxamide a été capable d'inhiber la croissance cellulaire avec des valeurs de GI50 dans la plage de 0,041 à 33,6 µM, étant très efficace contre les lignées cellulaires du côlon et du mélanome {svg_5}.
Agents hypoglycémiques
Les dérivés de l'indazole ont été trouvés pour avoir des activités hypoglycémiques {svg_6}. Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour le traitement du diabète.
Agents antiprotozoaires
Les dérivés de l'indazole ont démontré des propriétés antiprotozoaires {svg_7}. Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antiprotozoaires.
Agents antihypertenseurs
Les dérivés de l'indazole ont été trouvés pour présenter des activités antihypertensives {svg_8}. Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour le traitement de l'hypertension.
Traitement de la maladie de Parkinson
Les dérivés de l'indazole ont été utilisés dans le développement de médicaments pour le traitement de la maladie de Parkinson. Par exemple, la cis-2,6-diméthyl-4-(6-(5-(1-méthylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) est un composé de type médicament structurellement nouveau, hautement puissant, développé comme un inhibiteur sélectif de la kinase 2 à répétition riche en leucine (LRRK2) pour le traitement de la maladie de Parkinson {svg_9}.
Orientations Futures
Mécanisme D'action
Target of Action
5-Pyridin-4-yl-1H-indazole, also known as 5-(Pyridin-4-yl)-1H-indazole, is a complex compound with a variety of potential targets. The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell proliferation .
Mode of Action
It is believed that the compound interacts with its targets by binding to the active sites of these proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by these proteins, potentially influencing cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the cAMP-dependent protein kinase pathway, which plays a key role in cellular signal transduction, could be affected . The downstream effects of this interaction could include changes in gene expression, cell growth, and proliferation .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by these properties . For instance, the rate and extent of absorption can affect the compound’s bioavailability, while its distribution within the body can determine the tissues and cells it can reach .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and their roles in various cellular processes. For example, by modulating the activity of cAMP-dependent protein kinases, the compound could influence cell growth and proliferation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .
Analyse Biochimique
Biochemical Properties
Indazole derivatives, to which 5-Pyridin-4-yl-1H-indazole belongs, have been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Certain indazole derivatives have been reported to inhibit cell growth, suggesting that this compound may have similar effects . The influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is a subject of active investigation .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-pyridin-4-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGVAIRQUNMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694654 | |
| Record name | 5-(Pyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-55-9 | |
| Record name | 5-(Pyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-55-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)